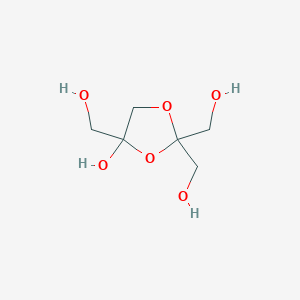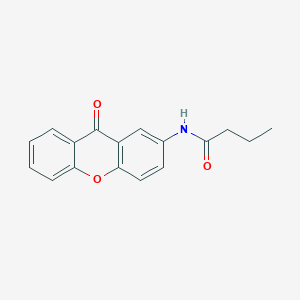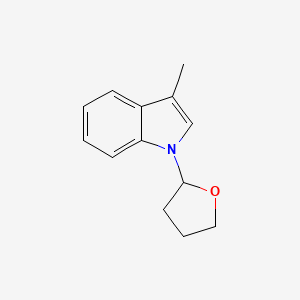
3-Methyl-1-(oxolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(oxolan-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the introduction of the oxolan-2-yl group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(oxolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole ring or the oxolan-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(oxolan-2-yl)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Methyl-1-(oxolan-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks the oxolan-2-yl group, which can affect its chemical properties and biological activities.
1-(Oxolan-2-yl)indole:
Properties
CAS No. |
651712-33-3 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-methyl-1-(oxolan-2-yl)indole |
InChI |
InChI=1S/C13H15NO/c1-10-9-14(13-7-4-8-15-13)12-6-3-2-5-11(10)12/h2-3,5-6,9,13H,4,7-8H2,1H3 |
InChI Key |
FMWJXERRSMUNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
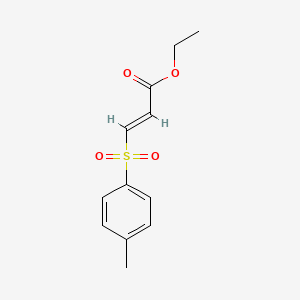
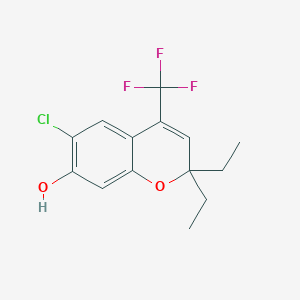
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
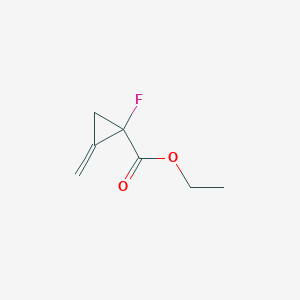
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)

![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)
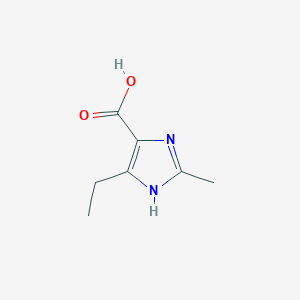
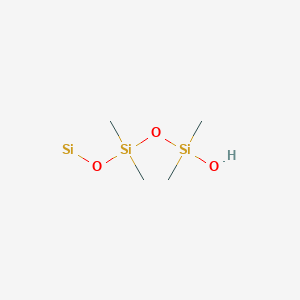
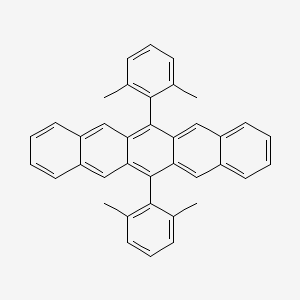
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
